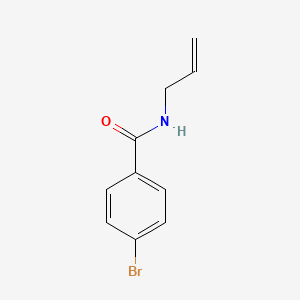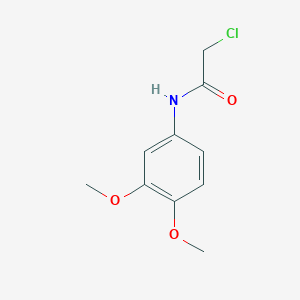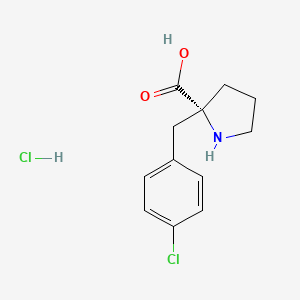
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
Unfortunately, I couldn’t find a specific description for “®-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride”. It seems to be a specific chemical compound, likely used in research or industry1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
No specific information on the molecular structure of this compound was found.Chemical Reactions Analysis
No specific information on the chemical reactions involving this compound was found.Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks
One area of application involves the use of pyrrolidine and carboxylic acid functional groups in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These structures have potential applications in gas storage, separation technologies, and catalysis. For example, the synthesis and characterization of lanthanide helicate coordination polymers demonstrate the utility of carboxylic acid derivatives in forming three-dimensional network structures. These compounds form infinite single helical chains and are bonded via carboxylate bridging to produce three-dimensional metal-organic framework structures (Ghosh & Bharadwaj, 2004).
Antimicrobial Activities and DNA Interactions
Derivatives of pyridine carboxylic acids, closely related to "(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride," have been studied for their antimicrobial activities. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. Additionally, studies on DNA interactions have been conducted, highlighting the potential of these compounds in the development of new therapeutic agents (Tamer et al., 2018).
Drug Discovery and Medicinal Chemistry
In drug discovery and medicinal chemistry, derivatives of pyrrolidine and carboxylic acid, similar to "(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride," have been employed as intermediates in the synthesis of potential therapeutic agents. For instance, research on the synthesis, characterization, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores has revealed potent inhibitors of the influenza virus, showcasing the importance of such compounds in medicinal chemistry (Wang et al., 2001).
Synthetic Organic Chemistry
In synthetic organic chemistry, compounds like "(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" serve as key intermediates in the synthesis of various organic molecules. For example, studies on the synthesis and characterization of zwitterionic ω-(1-pyrrolidine)alkanocarboxylic acids and their N-methyl derivatives have provided insights into the properties and applications of these compounds in organic synthesis (Dega-Szafran & Przybylak, 1997).
Safety And Hazards
Zukünftige Richtungen
No specific information on the future directions of this compound was found2.
Eigenschaften
IUPAC Name |
(2R)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZLJSPDJWUETJ-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375949 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049741-04-9 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



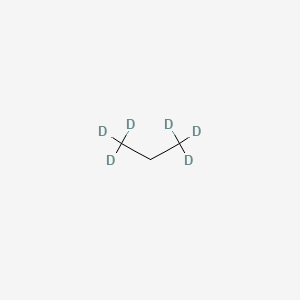
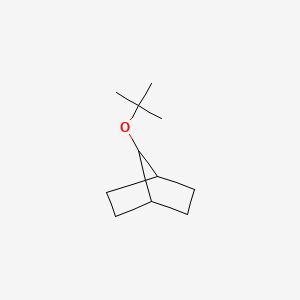
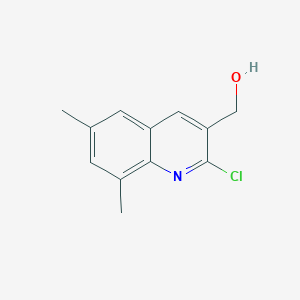
![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)
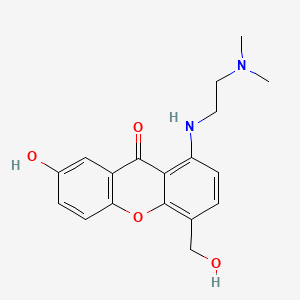
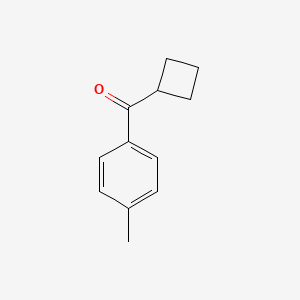

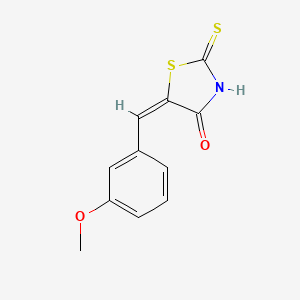
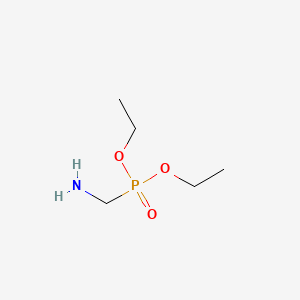
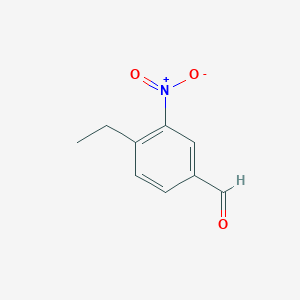
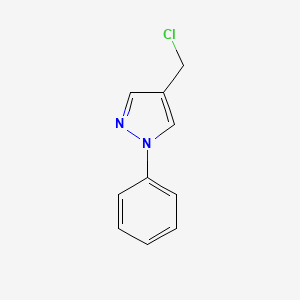
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1596683.png)
